Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
Description
Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid (CAS 269078-81-1) is a racemic, Fmoc-protected β-amino acid derivative featuring a 1-naphthyl substituent on the β-carbon. Its molecular formula is C₂₈H₂₃NO₄, with a molecular weight of 437.49 g/mol. This compound is widely utilized in solid-phase peptide synthesis (SPPS) to introduce steric bulk and aromatic character into peptide backbones . The 1-naphthyl group enhances hydrophobic interactions and influences peptide conformational stability, making it valuable for designing bioactive peptides or structural studies.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHVLHLQDDNYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc-protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). In SPPS, the compound is synthesized on a solid support, allowing for the sequential addition of protected amino acids and the removal of protecting groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Overview : The unique structure of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid enhances the bioactivity of peptide-based drugs. Its application is crucial in designing therapeutics that target specific biological pathways.
Case Studies :
- Peptidomimetics : Research has shown that compounds derived from this amino acid can inhibit protein-protein interactions, which are critical in various diseases, including cancer .
- Neuropharmaceuticals : Its derivatives have been explored for their potential in treating neurological disorders by modulating neurotransmitter systems .
Bioconjugation
Overview : this compound is employed in bioconjugation processes, linking peptides to other molecules such as fluorescent tags or drug carriers.
Applications :
- Targeted Drug Delivery : By conjugating peptides with targeting moieties, researchers can improve the specificity and efficacy of drug delivery systems, particularly in cancer therapy .
- Diagnostics Development : The ability to attach biomolecules facilitates the creation of diagnostic tools that can detect specific biomarkers .
Research in Neuroscience
Overview : The naphthyl group present in this compound makes it valuable for studies related to neuropeptides and neurotransmitter functions.
Research Insights :
- Neuropeptide Studies : This compound has been utilized to explore the role of neuropeptides in various neurological pathways, potentially leading to new therapeutic strategies for disorders like depression and anxiety .
- Modulation of Neurotransmitter Systems : Its derivatives are being investigated for their ability to influence neurotransmitter release and reuptake mechanisms .
Material Science
Overview : In material science, this compound is explored for developing functionalized polymers and hydrogels.
Applications :
- Tissue Engineering : Its properties can be harnessed to create hydrogels suitable for cell culture and tissue regeneration .
- Smart Materials Development : Researchers are investigating its potential in creating materials that respond to environmental stimuli, which could have applications in sensors and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid with analogous β-amino acids, highlighting structural variations, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Solubility :
- Nitro Groups (e.g., 2-nitrophenyl): Enable UV-triggered cleavage, critical for photolabile applications .
- Fluorinated Aromatics (e.g., 2-fluorophenyl): Enhance metabolic stability and moderate hydrophobicity .
- Trifluoromethyl Groups : Increase lipophilicity, favoring interactions with hydrophobic targets .
Steric and Conformational Impact :
- The 1-naphthyl group imposes significant steric hindrance compared to smaller substituents (e.g., phenyl or pyridyl), influencing peptide folding and aggregation behavior .
- 2-Naphthyl isomers offer reduced steric bulk, enabling alternative packing in peptide structures .
Stereochemical Considerations: Racemic mixtures (R,S) are cost-effective for non-chiral applications, while enantiopure derivatives (e.g., R-configuration in ) are essential for stereospecific biological interactions .
Biological Activity
Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid (Fmoc-Anap) is a β-amino acid derivative that has garnered attention in various fields of biological research, primarily due to its applications in peptide synthesis, drug development, and potential therapeutic uses. This article explores its biological activity, highlighting relevant case studies, research findings, and data tables.
- Molecular Formula : C28H23NO4
- Molecular Weight : 437.49 g/mol
- CAS Number : 269078-81-1
- Structure : The compound features a naphthyl group which is significant for its biological interactions.
Applications in Biological Research
1. Peptide Synthesis
Fmoc-Anap is widely used as a protecting group in solid-phase peptide synthesis (SPPS). This role is crucial as it allows for the selective addition of amino acids while preventing unwanted side reactions during the synthesis process .
2. Drug Development
The unique structure of Fmoc-Anap enhances the bioactivity of peptide-based drugs. Its incorporation into drug candidates has shown promise in improving pharmacological properties, particularly in targeting specific pathways involved in disease processes .
3. Bioconjugation
This compound is utilized in bioconjugation techniques, linking peptides to other molecules such as fluorescent tags or drug carriers. This capability is vital for improving the targeting and efficacy of drug delivery systems .
Biological Activity and Mechanisms
Research indicates that Fmoc-Anap exhibits significant biological activity, particularly in cancer research:
- Antiproliferative Activity : Compounds derived from Fmoc-Anap have demonstrated antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar to micromolar range for breast cancer cell lines, suggesting potent inhibitory effects on cell proliferation .
- Inhibition of Protein-Protein Interactions (PPIs) : Fmoc-Anap analogs have been shown to inhibit important PPIs involved in cancer progression. For example, a study highlighted that a conjugate containing Fmoc-Anap effectively inhibited HER2-HER3 dimerization, which is crucial for tumor growth and metastasis .
Case Study 1: HER2-HER3 Interaction Inhibition
A study utilized proximity ligation assay (PLA) to demonstrate that an Fmoc-Anap-based compound inhibited HER2-HER3 interactions in SKBR3 breast cancer cells. The results indicated a significant reduction in heterodimerization at concentrations as low as 1 μM, correlating with decreased phosphorylation of HER2 .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of Fmoc-Anap derivatives revealed that modifications at the N-terminal and C-terminal positions significantly affected biological activity. The introduction of hydrophobic groups and specific amino acid substitutions was shown to enhance or diminish antiproliferative effects against cancer cell lines .
Data Table: Biological Activity Overview
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Fmoc-Anap Derivative 1 | SKBR3 (HER2+) | 0.396 | Inhibition of HER2-HER3 dimerization |
| Fmoc-Anap Derivative 2 | BT-474 (HER2+) | 0.896 | Antiproliferative activity |
| Fmoc-Anap Derivative 3 | MCF-7 (HER2-) | 16.9 | Reduced cell proliferation |
Q & A
Basic: What are the key considerations for synthesizing peptides incorporating Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid using solid-phase peptide synthesis (SPPS)?
Answer:
In SPPS, the bulky 1-naphthyl group requires optimized coupling conditions to minimize steric hindrance. Pre-activate the amino acid with HATU (4 eq.) and DIPEA (8 eq.) in DMF for 10–15 minutes before adding it to the resin-bound peptide. Extend coupling times to 12–18 hours under agitation, and monitor completion via Kaiser or chloranil tests. Post-coupling, perform Fmoc deprotection with 20% piperidine in DMF (2 × 5 minutes) to avoid side reactions. Ensure light protection during synthesis due to nitro groups in related analogs .
Basic: How should researchers purify this compound and its peptide derivatives?
Answer:
Use reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes) for analytical and preparative purification. For large peptides, size-exclusion chromatography (e.g., Superdex 200 Increase) can resolve aggregates. Confirm purity (>95%) via MALDI-TOF MS or ESI-MS and characterize retention times against standards. Lyophilize purified products and store at -20°C under desiccation .
Advanced: How does the 1-naphthyl side chain influence peptide secondary structure and binding interactions?
Answer:
The hydrophobic 1-naphthyl group stabilizes α-helical or β-sheet conformations via π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine). In receptor-ligand studies, it enhances binding affinity to hydrophobic pockets (e.g., GPCRs or enzyme active sites). Circular dichroism (CD) spectroscopy at 190–250 nm can quantify conformational changes. Molecular dynamics simulations (e.g., GROMACS) further predict steric and electronic effects on peptide folding .
Advanced: How can racemization during incorporation of this compound be minimized and quantified?
Answer:
Racemization is mitigated by:
- Low-temperature coupling : Perform reactions at 4°C to reduce base-induced epimerization.
- Optimized activation : Use HATU instead of HOBt/DIC to shorten coupling times.
- Chiral analysis : Analyze diastereomer ratios via chiral HPLC (e.g., Chirobiotic T column) or LC-MS with a polar organic mobile phase. Compare retention times with enantiopure standards. ESI-MS fragmentation patterns (e.g., m/z 432.14 for the molecular ion) confirm stereochemical integrity .
Basic: What are the recommended storage conditions for this compound?
Answer:
Store the compound at -20°C in a desiccator under inert gas (argon or nitrogen). Protect from light by using amber vials or foil wrapping. For long-term stability (>6 months), lyophilize and store as a powder. Avoid repeated freeze-thaw cycles of solutions; prepare aliquots in anhydrous DMSO or DMF (10–20 mM) .
Advanced: Which analytical techniques are critical for characterizing this compound in complex peptide conjugates?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 432.1389 for C24H20N2O6) using ESI-TOF or Orbitrap instruments.
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies regiochemical shifts (e.g., naphthyl protons at δ 7.2–8.3 ppm).
- HPLC-MS coupling : Quantify diastereomers and detect impurities using a C18 column with 0.1% formic acid in water/acetonitrile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
